4-(Trifluoromethyl)piperidin-3-OL
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Overview
Description
4-(Trifluoromethyl)piperidin-3-OL is an organic compound with the chemical formula C6H10F3NO and a molecular weight of 163.14 g/mol . It appears as a solid white crystal and is soluble in organic solvents such as chloroform and dichloromethane, while being slightly soluble in water . This compound is often used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and pesticides .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, again depending on the specific therapeutic application .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific therapeutic application .
Preparation Methods
The synthesis of 4-(Trifluoromethyl)piperidin-3-OL typically involves the reaction of piperidine with fluoraldehyde to obtain 4-(trifluoromethyl)piperidine aldehyde, which is then reduced to yield the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Trifluoromethyl)piperidin-3-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like iodosylbenzene and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Trifluoromethyl)piperidin-3-OL has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Trifluoromethyl)piperidin-3-OL can be compared with other similar compounds, such as:
4-(Trifluoromethyl)piperidin-4-OL: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
3,4-Difluoropyridine: Another fluorinated compound with distinct chemical properties and uses.
2,5-Difluoropyridine: Exhibits different reactivity due to the position of the fluorine atoms. The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts unique chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
4-(trifluoromethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-1-2-10-3-5(4)11/h4-5,10-11H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCYALMWLNOADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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